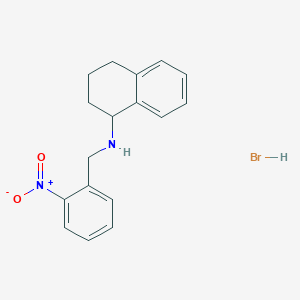
N-(2-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photo-degradation and Metabolism Studies
Research into N-(2-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide and its analogs has primarily focused on understanding their photo-degradation products and metabolic pathways. Studies have elucidated the structures of major photo-degradation products using HPLC-MS and spectroscopic methods, contributing to the understanding of their stability and transformation under light exposure (Hong Jiang et al., 2007). Moreover, investigations into the metabolites formed in rats after administration of similar compounds have provided insights into their metabolism, revealing extensive metabolic processes and facilitating the screening and identification of metabolites through LC-MS/MS (Lei-na Wang et al., 2007).
Photocleavable Protecting Groups
The use of nitrobenzyl groups, closely related to the compound , as photocleavable protecting groups for carboxylic acids represents an innovative application in synthesis and caging. These groups have demonstrated efficiency in photorelease of carboxylic acids in quantitative yield, offering potential for controlled release technologies and material science applications (Anil Kumar Singh & Prashant K. Khade, 2005).
Fluorescent Chemodosimeters
Nitrobenzyl derivatives have been employed in the development of fluorescent chemodosimeters, exemplified by compounds that exhibit high selectivity and sensitivity towards specific metal ions like Zn(2+). This specificity enables the use of such compounds in detecting metal ions in various environments, highlighting their applicability in environmental monitoring and analytical chemistry (R. Azadbakht & H. Keypour, 2012).
Supramolecular Polymerization
The capacity for nitrobenzyl-based compounds to initiate supramolecular polymerization upon photo-irradiation has been demonstrated. This property allows for the controlled assembly of monomers into polymers with specific structures and properties, driven by the activation of free amide groups. Such systems have implications for the creation of new materials with tunable properties and applications in drug delivery and material science (D. Pal, H. Kar, & Suhrit Ghosh, 2016).
Antidepressant Synthesis
The compound and its structural analogs have been explored in the synthesis of pharmaceuticals, such as sertraline hydrochloride, an effective antidepressant. Innovations in the synthesis processes for such compounds have been reported, showcasing their significance in the pharmaceutical industry and highlighting advancements in industrial chemistry (Krisztina Vukics et al., 2002).
Mécanisme D'action
Target of Action
2-nitrobenzyl compounds are known to be used as photoremovable protecting groups , suggesting that their targets could be various depending on the specific application.
Mode of Action
The compound’s mode of action involves a photochemical reaction. Upon irradiation, the 2-nitrobenzyl group undergoes an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . These aci-nitro intermediates have two competing paths of reaction. They can either undergo cyclization to form benzisoxazolidine intermediates or form nitroso hydrates via proton transfer . The balance between these two paths depends on the reaction medium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its photoreactivity. The primary aci-nitro photoproducts formed upon irradiation can react via two paths: cyclization to benzisoxazolidine intermediates or formation of nitroso hydrates via proton transfer . These reactions can affect various biochemical pathways depending on the specific targets of the compound.
Result of Action
The result of the compound’s action is the release of the protected agent from the 2-nitrobenzyl group upon irradiation . This release occurs through the breakdown of the aci-nitro intermediate, which is the rate-limiting step for the release of the protected agent .
Action Environment
The action of N-(2-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is influenced by environmental factors such as the reaction medium . The balance between the two reaction paths of the aci-nitro intermediate (cyclization to benzisoxazolidine intermediates or formation of nitroso hydrates via proton transfer) depends strongly on the reaction medium .
Propriétés
IUPAC Name |
N-[(2-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16;/h1-4,6-7,9,11,16,18H,5,8,10,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCRCRXICOVPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=C3[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-98-5 | |
| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


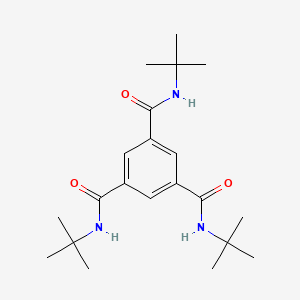
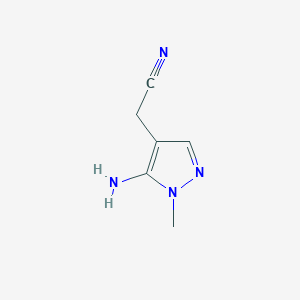
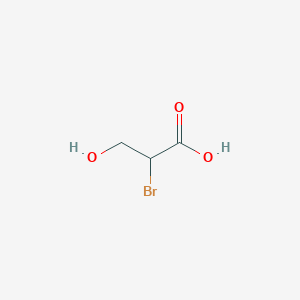

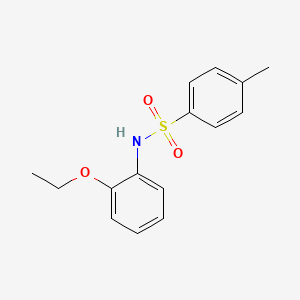

![2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3244032.png)
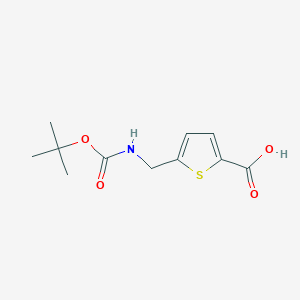


amine hydrobromide](/img/structure/B3244061.png)

amine hydrobromide](/img/structure/B3244071.png)

